

recommended solvent and concentration for 5'-O-DMT-N4-Ac-dC

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Compound of Interest

Compound Name: 5'-O-DMT-N4-Ac-dC

Cat. No.: B025089

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Application Notes and Protocols for 5'-O-DMT-N4-Ac-dC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **5'-O-DMT-N4-Ac-dC**, a protected deoxynucleoside essential for nucleic acid synthesis and research.

Product Description and Chemical Structure

5'-O-DMT-N4-Ac-dC, or N4-Acetyl-2'-deoxy-5'-O-dimethoxytrityl-cytidine, is a modified deoxynucleoside derivative crucial for the chemical synthesis of DNA.[1] Its structure is specifically designed for use in solid-phase oligonucleotide synthesis. The key functional groups are:

- 5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function.
 This group is essential for preventing polymerization during the functionalization of the
 synthesis resin and is removed at the beginning of each coupling cycle in automated DNA
 synthesis.[1][2][3]
- N4-Acetyl (Ac) group: This group protects the exocyclic amine of the cytidine base, preventing unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.[1]



 Deoxycytidine Core: This serves as the fundamental building block for incorporation into a growing DNA strand.[1]

Applications

5'-O-DMT-N4-Ac-dC is a versatile building block with several key applications in molecular biology, drug development, and nanobiotechnology:

- Solid-Phase Oligonucleotide Synthesis: It is a fundamental monomer used in the automated synthesis of custom DNA sequences for research, diagnostic (e.g., probes), and therapeutic purposes.[1]
- dod-DNA Production: The compound is used to synthesize dodecyl phosphoramidite, which is a key precursor for producing dod-DNA (amphiphilic DNA).[4][5][6]
- Antiviral and Anticancer Research: It serves as a precursor for creating modified nucleosides that may possess potential antiviral and anticancer properties.
- Biochemical and Biophysical Studies: It is used to synthesize oligonucleotides for investigating DNA-protein interactions and for developing DNA-based nanomaterials.[1]

Experimental Protocols and Data Solubility and Stock Solution Preparation

3.1. In Vitro Solubility

The primary recommended solvent for **5'-O-DMT-N4-Ac-dC** is Dimethyl Sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a new, unopened container of anhydrous DMSO for best results.[4] If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[4][7]

Table 1: In Vitro Solubility Data

Solvent Concentration (mg/mL)	Molar Concentration Notes (mM)
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| DMSO | 100 mg/mL | 174.94 mM | Ultrasonic treatment is recommended.[4][5] |

3.2. Protocol for Preparing Stock Solutions in DMSO

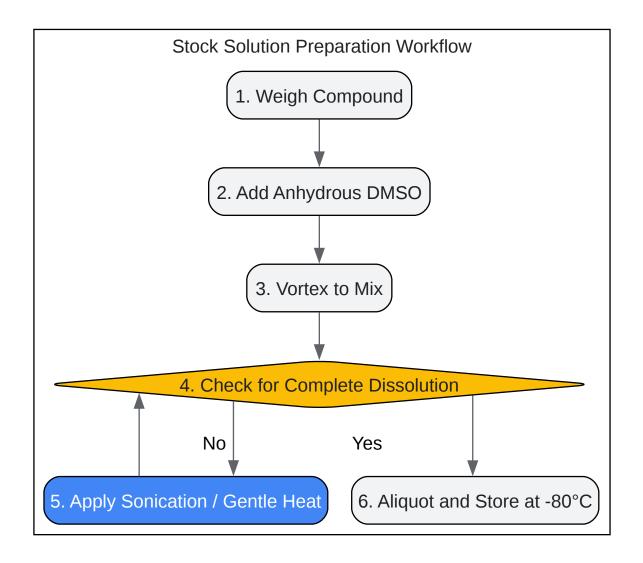
- Briefly centrifuge the vial of 5'-O-DMT-N4-Ac-dC to ensure all powder is at the bottom.[6]
- Calculate the required mass of the compound based on the desired final concentration and volume (see Table 2 for common concentrations).
- Add the appropriate volume of fresh, anhydrous DMSO to the vial.
- Vortex the solution to mix.
- If the compound does not fully dissolve, place the vial in an ultrasonic bath until a clear solution is obtained.[4][5]
- For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Table 2: Mass of 5'-O-DMT-N4-Ac-dC for Preparing Stock Solutions

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.57 mg	2.86 mg	5.72 mg
5 mM	2.86 mg	14.3 mg	28.6 mg
10 mM	5.72 mg	28.6 mg	57.2 mg

(Calculations are based on a molecular weight of 571.62 g/mol)[5]





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Caption: Workflow for preparing a stock solution of 5'-O-DMT-N4-Ac-dC.

In Vivo Formulation Protocols

For animal studies, **5'-O-DMT-N4-Ac-dC** can be formulated into a clear solution using cosolvents. The following protocols yield a solution with a solubility of at least 2.5 mg/mL (4.37 mM).[4][5] Solvents should be added sequentially, ensuring the compound is dissolved as much as possible before adding the next solvent.[8]

Table 3: Recommended Formulations for In Vivo Use



Protocol	Component 1	Component 2	Component 3	Component 4	Final Solubility
1	10% DMSO	40% PEG300	5% Tween- 80	45% Saline	≥ 2.5 mg/mL[4][5]
2	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 2.5 mg/mL[4][5]

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[4][5] |

Application Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for automated solid-phase synthesis of DNA using **5'-O-DMT-N4-Ac-dC** phosphoramidite on a Controlled Pore Glass (CPG) or polystyrene support.[2] [3] The synthesis is a cyclical process where each cycle adds one nucleobase to the growing oligonucleotide chain.

Key Reagents:

- Support: CPG resin with the first nucleoside pre-attached.
- Monomer: 0.1 M solution of **5'-O-DMT-N4-Ac-dC** phosphoramidite in anhydrous acetonitrile.
- Activator: 0.25 M 0.5 M solution of an activator like Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.[9]
- Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
- Capping Reagents: Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole).
- Oxidizing Agent: 0.015 0.02 M Iodine solution in a mixture of THF/Pyridine/Water.[2]
- Washing Solvent: Anhydrous acetonitrile.



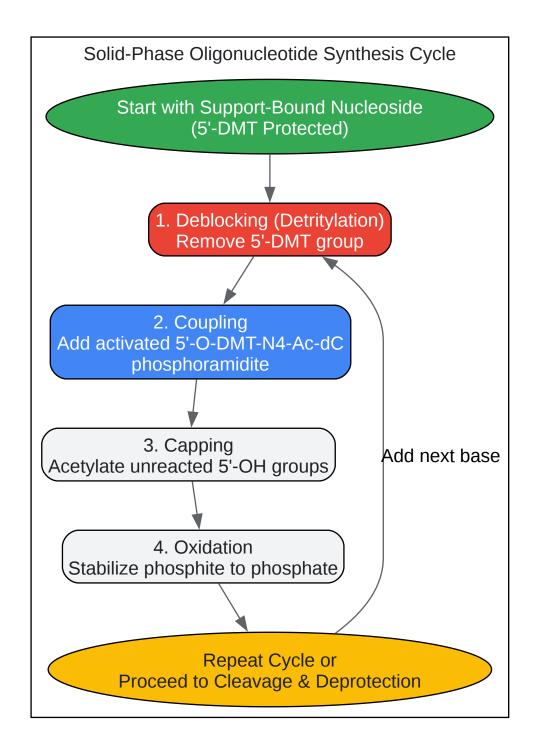
Synthesis Cycle Steps:

- Step 1: Deblocking (Detritylation)
 - The synthesis column, containing the solid support with the initial protected nucleoside, is washed with the deblocking agent.
 - This removes the 5'-DMT group from the support-bound nucleoside, freeing the 5'hydroxyl group for the subsequent coupling reaction.[2][3]
 - The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
- Step 2: Coupling (Activation and Reaction)
 - The 5'-O-DMT-N4-Ac-dC phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
 - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
 - This activated monomer rapidly reacts with the free 5'-hydroxyl group on the growing DNA chain, forming a phosphite triester linkage.[9] This reaction is typically very efficient, often exceeding 98-99%.[9]
- Step 3: Capping
 - To prevent unreacted 5'-hydroxyl groups (typically 1-2%) from participating in subsequent cycles, which would lead to deletion mutations in the final product, they must be permanently blocked.
 - A mixture of capping reagents (acetic anhydride and N-methylimidazole) is passed through the column to acetylate any unreacted 5'-hydroxyls.[9]
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable pentavalent phosphate triester.



 An oxidizing solution (lodine/Water/Pyridine) is flushed through the column, completing the nucleotide addition cycle.[2]

These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step.





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Caption: The four-step cycle of solid-phase DNA synthesis.

Storage and Stability

Proper storage is critical to maintain the integrity of **5'-O-DMT-N4-Ac-dC**.

Table 4: Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	-
Powder	4°C	2 years	-
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid freeze-thaw cycles.[5]

| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[5][7] |

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- To cite this document: BenchChem. [recommended solvent and concentration for 5'-O-DMT-N4-Ac-dC]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b025089#recommended-solvent-and-concentration-for-5-o-dmt-n4-ac-dc]

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